MA242 TFA
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Overview
Description
MA242 TFA, also known as Trifluoroacetic acid, is an organofluorine compound with the chemical formula CF₃COOH. It is a haloacetic acid where all three hydrogen atoms of the acetyl group are replaced by fluorine atoms. This compound is a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid .
Preparation Methods
Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce trifluoromethane.
Reduction: It can be reduced to trifluoroethanol.
Scientific Research Applications
Trifluoroacetic acid is widely used in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in peptide synthesis and purification.
Biology: It is used in the purification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
Trifluoroacetic acid exerts its effects primarily through its strong acidity. It can protonate various substrates, facilitating chemical reactions. In biological systems, it can disrupt cellular processes by altering pH levels and interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Trifluoroacetic acid is similar to other perfluorinated carboxylic acids, such as:
Properties
CAS No. |
1049704-18-8 |
---|---|
Molecular Formula |
C26H21ClF3N3O5S |
Molecular Weight |
579.9752 |
IUPAC Name |
7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7) |
InChI Key |
YTSFRIUMZUCDMV-UHFFFAOYSA-N |
SMILES |
O=C1C2=C3C(CCN=C3C=C1NCC4=CC=C(Cl)C=C4)=CN2S(=O)(C5=CC=C(C)C=C5)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MA242 TFA; MA242; MA-242; MA 242; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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